4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol
Description
Properties
IUPAC Name |
4-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-1-3-7(14)4-2-6/h1-5,9,14H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBMUTKUOSBHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2N3C(=CS2)SC(=N3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation Strategy
The one-pot synthesis of 4-(2-amino-5H-thiazolo[4,3-b]thiadiazol-5-yl)phenol leverages simultaneous cyclization and functionalization steps. A representative protocol involves the reaction of 4-hydroxybenzaldehyde derivatives with thioglycolic acid and thiosemicarbazide under acidic conditions. The process begins with the grinding of 4-hydroxybenzaldehyde (1.0 equiv) and thioglycolic acid (1.2 equiv) in a mortar, followed by the addition of thiosemicarbazide (1.0 equiv). Concentrated sulfuric acid is introduced dropwise to catalyze the cyclocondensation, yielding the thiazolo[4,3-b]thiadiazole core.
Key parameters include:
- Temperature : Room temperature for initial mixing, followed by exothermic reaction control.
- Acid Catalyst : Sulfuric acid (10–15% v/v) ensures protonation of intermediates, facilitating nucleophilic attack.
- Reaction Time : 10–15 minutes for grinding, with total reaction completion within 1–2 hours.
This method achieves moderate yields (55–65%) and is favored for its simplicity, though purification via recrystallization from ethanol/water mixtures is necessary to isolate the phenolic product.
Multi-Step Synthesis via Phenolic Precursor Functionalization
A sequential approach involves the synthesis of the phenolic component prior to thiazolo-thiadiazole annulation. Starting with 1,4-phenylene diamine, the protocol proceeds through three stages:
- Chloroacetylation : Reaction with chloroacetyl chloride in dry dichloromethane under nitrogen atmosphere yields N,N'-(1,4-phenylene)bis(2-chloroacetamide).
- Etherification : Treatment with p-hydroxybenzaldehyde in the presence of potassium carbonate forms bis-ether intermediates.
- Cyclocondensation : The intermediate reacts with thioglycolic acid and thiosemicarbazide in refluxing ethanol, followed by acid-catalyzed cyclization to furnish the target compound.
This method offers higher regiochemical control (yields: 70–75%) but requires stringent anhydrous conditions and inert gas protection. Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the phenolic hydroxyl group (δ 9.8 ppm, singlet) and the thiadiazole NH2 moiety (δ 5.2 ppm, broad).
Acid-Catalyzed Ring Closure Using Phosphorus Oxychloride
Phosphorus oxychloride (POCl3) serves as both a solvent and cyclizing agent in alternative routes. A mixture of 4-hydroxyphenylthiosemicarbazide and thioglycolic acid is refluxed in POCl3, leading to the formation of the thiazolo-thiadiazole ring. Subsequent hydrolysis with ice-cold water and basification using sodium hydroxide precipitates the crude product, which is recrystallized from acetonitrile.
Optimization Notes :
- POCl3 Volume : A 1:3 substrate-to-solvent ratio minimizes side reactions.
- Hydrolysis Temperature : Controlled addition to ice prevents thermal decomposition.
- Yield : 60–68%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
This method is scalable but necessitates careful handling of corrosive reagents.
Solid-State Mechanochemical Synthesis
Emerging mechanochemical techniques avoid solvent use, enhancing green chemistry metrics. 4-Hydroxybenzaldehyde, thioglycolic acid, and thiosemicarbazide are ground in a ball mill with catalytic sulfuric acid. The mechanical force accelerates cyclization, completing the reaction in 30 minutes. While yields remain comparable to solution-phase methods (58–62%), this approach reduces waste and energy consumption.
Comparative Analysis of Synthetic Methods
| Parameter | One-Pot | Multi-Step | POCl3 Method | Mechanochemical |
|---|---|---|---|---|
| Yield | 55–65% | 70–75% | 60–68% | 58–62% |
| Reaction Time | 1–2 h | 8–10 h | 3–4 h | 0.5 h |
| Purification | Recrystallization | Column Chromatography | Recrystallization | Recrystallization |
| Scalability | Moderate | High | High | Low |
| Green Metrics | Low | Moderate | Low | High |
The multi-step method offers the highest yield and purity, making it preferable for industrial applications. Conversely, mechanochemical synthesis aligns with sustainable chemistry principles despite lower scalability.
Challenges and Optimization Opportunities
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using electron-withdrawing groups on the aldehyde precursor mitigates this issue.
- Acid Sensitivity : The phenolic hydroxyl group is prone to sulfonation under strong acidic conditions. Employing milder acids (e.g., polyphosphoric acid) or buffered systems improves stability.
- Solvent Selection : Ethanol-water mixtures enhance solubility during recrystallization, but tert-butanol may improve crystal morphology for X-ray diffraction analysis.
Chemical Reactions Analysis
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol involves its interaction with specific molecular targets. The compound’s thiazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects . The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Key Observations :
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations :
- The target compound’s phenol group may enhance antioxidant activity by donating protons to neutralize free radicals, similar to benzimidazole derivatives () .
- Imidazo-thiadiazoles () show higher antidiabetic potency due to thiazolidinedione’s PPAR-γ binding affinity, a feature absent in the target compound .
- Antimicrobial activity in triazolo-thiadiazoles () correlates with electron-withdrawing substituents (e.g., –Cl), suggesting the target compound’s –OH group could offer similar efficacy .
Biological Activity
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol, a heterocyclic compound with the molecular formula C10H9N3OS2 and a molecular weight of 251.33 g/mol, has garnered attention for its diverse biological activities. This compound is characterized by its unique thiazole and thiadiazole ring structures, which contribute to its interactions with various biological targets.
Chemical Structure and Properties
The compound features a fused thiazole-thiadiazole system linked to a phenolic group. This structural configuration enhances its potential for biological activity through mechanisms such as enzyme inhibition and receptor interaction.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3OS2 |
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1310810-99-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial and fungal strains. For instance:
- Bacterial Activity : It demonstrates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
- Fungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values for various microbial strains:
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 40 | |
| Pseudomonas aeruginosa | 35 | |
| Candida albicans | 24 | |
| Aspergillus niger | 32 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The thiazole and thiadiazole rings facilitate hydrogen bonding and other interactions that can inhibit enzyme activity or disrupt cellular processes in pathogens.
Anticancer Potential
Recent studies suggest that derivatives of this compound may also exhibit anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through similar pathways that affect microbial targets.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of derivatives containing the thiazolo-thiadiazole moiety, demonstrating enhanced activity compared to standard antibiotics . The research emphasized the importance of substituents on the phenolic ring in modulating activity.
- Pharmacological Investigations : Another investigation focused on synthesizing various derivatives of 1,3,4-thiadiazoles linked to phenolic compounds, revealing that certain modifications significantly increased their antimicrobial potency .
- Comparative Analysis : Comparative studies between similar compounds indicated that the unique fused ring structure of this compound contributes to its distinct biological profile compared to simpler analogs like 2-amino-1,3,4-thiadiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
